Vasopressin V2 Receptor Affinity: Benchmarking Against Clinically Validated V2 Antagonists
The target compound exhibits a pKᵢ of 8.52 (Kᵢ ≈ 3.0 nM) at the human vasopressin V2 receptor (AVPR2), as recorded in the ChEMBL 20 database via ZINC [1]. This places it within approximately one order of magnitude of the clinically approved selective V2 antagonist tolvaptan (Kᵢ = 0.43 nM, pKᵢ ≈ 9.4) , and approximately threefold less potent than the dual V1a/V2 antagonist YM087 at V2 (Kᵢ = 1.1 nM) [2]. The target compound's V2 affinity is comparable to that of the research-stage antagonist SKF-105494 (V2 pKᵢ = 8.9) [3]. This affinity level is sufficient for use as a V2-binding tool compound in competitive binding assays, though not competitive with subnanomolar clinical candidates for potency-driven programs.
| Evidence Dimension | Vasopressin V2 receptor (AVPR2) binding affinity (pKᵢ / Kᵢ) |
|---|---|
| Target Compound Data | pKᵢ = 8.52 (Kᵢ ≈ 3.0 nM) |
| Comparator Or Baseline | Tolvaptan: Kᵢ = 0.43 nM (pKᵢ ≈ 9.4); YM087: Kᵢ = 1.1 nM; SKF-105494: pKᵢ = 8.9; Conivaptan: Kᵢ = 0.66–3.04 nM |
| Quantified Difference | Target compound is ~7-fold less potent than tolvaptan at V2; ~2.7-fold less potent than YM087; ~0.4 log units below SKF-105494 |
| Conditions | ChEMBL 20 curated binding data for human AVPR2; comparator data from published radioligand displacement assays using [³H]-AVP |
Why This Matters
Procurement decisions for vasopressin receptor screening panels can use this compound as a moderate-affinity V2 reference ligand with a defined pKᵢ, avoiding the cost and IP constraints of clinical-stage comparators.
- [1] ZINC Database Entry ZINC000029414817; pKᵢ values sourced from ChEMBL 20 activity records for AVPR2 (8.52) and AVPR1A (7.68). Irwin and Shoichet Laboratories, UCSF. Accessed 2026-05-09. View Source
- [2] Tahara A, Tomura Y, Wada K, et al. Pharmacological characterization of YM087, a potent, nonpeptide human vasopressin V1A and V2 receptor antagonist. Naunyn Schmiedebergs Arch Pharmacol. 1998;357(1):63–69. doi:10.1007/PL00005141. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. SKF-105494 ligand page: V2 receptor antagonist, pKᵢ = 8.9. Accessed 2026-05-09. View Source
